Enhanced PI3Kα Binding Affinity via 3-Chloropyridine Hinge Interaction vs. Unsubstituted Pyridine Analog
The 3-chloro substituent on the pyridine ring is proposed to enhance PI3Kα allosteric site binding compared to the unsubstituted pyridine analog. In related chromenone PI3K inhibitor series, the chloro-substituted derivatives consistently show lower Ki values (e.g., Ki < 100 nM) relative to the parent pyridine compound (Ki > 500 nM) [1]. This improvement is attributed to optimal halogen bonding with the hinge residue backbone [2]. This evidence is derived from class-level SAR and has not been explicitly confirmed for this specific compound in publicly available data.
| Evidence Dimension | PI3Kα binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki < 100 nM (based on SAR) |
| Comparator Or Baseline | 2-(4-((pyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one: Ki > 500 nM |
| Quantified Difference | >5-fold improvement |
| Conditions | In vitro enzymatic assay; class-level SAR from patent US20240018115A1 |
Why This Matters
Improved target binding translates to lower required compound concentrations in cellular assays, reducing potential off-target effects and procurement volume.
- [1] US Patent Application US20240018115A1. Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K) for the treatment of disease. Filed April 28, 2023. View Source
- [2] Lu, Y., Shi, T., Wang, Y., Yang, H., Li, J., Zhu, W., & Liu, Z. (2009). Halogen bonding in ligand perception and in drug design. Journal of Medicinal Chemistry, 52(10), 3154–3162. View Source
